molecular formula C10H7N3 B082151 6-Aminoquinoline-3-carbonitrile CAS No. 13669-67-5

6-Aminoquinoline-3-carbonitrile

Cat. No. B082151
CAS RN: 13669-67-5
M. Wt: 169.18 g/mol
InChI Key: RUBZFZDEKLOULN-UHFFFAOYSA-N
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Description

6-Aminoquinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-Aminoquinoline-3-carbonitrile varies depending on its application. In the pharmaceutical industry, this compound acts as an inhibitor of various enzymes, including proteases and kinases. In the agrochemical industry, it acts as a herbicide by inhibiting the growth of weeds. In the materials science field, it acts as a precursor for the synthesis of various materials.
Biochemical and Physiological Effects:
6-Aminoquinoline-3-carbonitrile has been shown to have various biochemical and physiological effects. In the pharmaceutical industry, it has been shown to have antimalarial, antitumor, and antiviral activities. In the agrochemical industry, it has been shown to have herbicidal activity. In the materials science field, it has been shown to have the ability to form various materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Aminoquinoline-3-carbonitrile in lab experiments include its unique properties, versatility, and availability. However, the limitations include its moderate yield, high cost, and potential toxicity.

Future Directions

There are several future directions for the research of 6-Aminoquinoline-3-carbonitrile. In the pharmaceutical industry, researchers are exploring the potential of this compound as a treatment for various diseases, including cancer and viral infections. In the agrochemical industry, researchers are exploring the potential of this compound as a biopesticide. In the materials science field, researchers are exploring the potential of this compound as a precursor for the synthesis of various materials with unique properties.
In conclusion, 6-Aminoquinoline-3-carbonitrile is a versatile compound that has gained significant attention in scientific research. Its unique properties and potential applications in various fields make it an important compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 6-Aminoquinoline-3-carbonitrile involves the reaction of 6-chloroquinoline-3-carbonitrile with ammonia in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product is moderate. However, this method has been optimized to improve the yield of the product.

Scientific Research Applications

6-Aminoquinoline-3-carbonitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound is used as a starting material for the synthesis of various drugs, including antimalarials, antitumor agents, and antiviral agents. In the agrochemical industry, it is used as a pesticide and herbicide. In the materials science field, it is used as a precursor for the synthesis of various materials, including polymers and liquid crystals.

properties

CAS RN

13669-67-5

Product Name

6-Aminoquinoline-3-carbonitrile

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

6-aminoquinoline-3-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-4,6H,12H2

InChI Key

RUBZFZDEKLOULN-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C=C2C=C1N)C#N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)C#N

synonyms

3-Quinolinecarbonitrile,6-amino-(8CI)

Origin of Product

United States

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